molecular formula C17H22N2OS2 B2971532 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1327545-96-9

4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2971532
CAS RN: 1327545-96-9
M. Wt: 334.5
InChI Key: LEVFDCDWCKVGNM-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Mechanism of Action

Target of Action

Thiophene and piperidine derivatives are known to interact with a variety of biological targets. For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some thiophene derivatives are known to act as inhibitors for certain enzymes .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. For instance, some thiophene derivatives are known to affect pathways related to inflammation and cancer .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if a compound acts as an enzyme inhibitor, it could potentially slow down or stop a specific biochemical reaction, leading to changes at the molecular and cellular level .

properties

IUPAC Name

4-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-13-8-16(22-11-13)17(20)18-9-14-2-5-19(6-3-14)10-15-4-7-21-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVFDCDWCKVGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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